N-(3-aminophenyl)-3-chlorobenzamide
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Overview
Description
N-(3-aminophenyl)-3-chlorobenzamide is a useful research compound. Its molecular formula is C13H11ClN2O and its molecular weight is 246.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- N-(3-aminophenyl)-3-chlorobenzamide and its derivatives have been studied for their synthesis and structural properties. For example, the synthesis and crystal and molecular structures of related compounds have been examined using methods like X-ray diffraction, IR, 1H-NMR, and 13C-NMR (Cabezas et al., 1988). These studies are crucial for understanding the chemical and physical characteristics of such compounds.
Pharmacodynamic Studies
- While specific studies on this compound are limited, there are investigations on closely related compounds. For instance, a study on N-(4-sulfaphenyl)-2-hydroxyl-5-chlorobenzamide discussed its pharmacodynamic properties, including its potential applications in biology and medicine (Zhang Xiao-yong, 2005). This research contributes to understanding the biological activity and potential applications of benzamide derivatives.
Inhibition of Mitosis in Plant Cells
- Derivatives of this compound, such as N-(1,1-dimethylpropynyl) benzamide series, have been found to inhibit mitosis in plant cells at very low concentrations. This suggests their potential use in agricultural and botanical research (Merlin et al., 1987).
Antitumor Activities
- Similar compounds like 2-(4-aminophenyl)benzothiazoles, which are structurally related to this compound, have demonstrated potent and selective antitumor activity against various cancer cell lines. These findings provide insights into the potential therapeutic applications of such compounds (Chua et al., 1999).
Insecticide Stability and Environmental Impact
- Research has also been conducted on the environmental stability and impact of benzamide derivatives used as insecticides. For instance, the stability of benzamide-type insecticides in agricultural settings and their degradation products' potential environmental impact have been studied (Lu et al., 2004).
Mechanism of Action
Target of Action
For instance, N-[7-(3-AMINOPHENYL)-5-METHOXY-1,3-BENZOXAZOL-2-YL]-2,5-DICHLOROBENZENESULFONAMIDE targets Fructose-1,6-bisphosphatase 1 , and 3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine targets Serine/threonine-protein kinase haspin .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
For instance, compounds targeting Fructose-1,6-bisphosphatase 1 can affect the gluconeogenesis pathway , and those targeting Serine/threonine-protein kinase haspin can influence cell cycle regulation .
Pharmacokinetics
Similar compounds have shown varied pharmacokinetic properties . The bioavailability of such compounds can be influenced by factors such as solubility, permeability, and metabolic stability.
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular levels, such as inhibition of enzyme activity, alteration of cellular signaling pathways, and induction of cell cycle arrest .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(3-aminophenyl)-3-chlorobenzamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its targets. Moreover, the compound’s action can also be influenced by the physiological environment, including the presence of specific enzymes, proteins, and other biomolecules .
Properties
IUPAC Name |
N-(3-aminophenyl)-3-chlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-10-4-1-3-9(7-10)13(17)16-12-6-2-5-11(15)8-12/h1-8H,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAYYFPEUVSJQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352210 |
Source
|
Record name | N-(3-aminophenyl)-3-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
293737-89-0 |
Source
|
Record name | N-(3-aminophenyl)-3-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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